

Physicochemical characteristics of 4-Amino-2-(methylthio)pyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-2-(methylthio)pyrimidine-5-carboxamide

Cat. No.: B1267503

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An In-depth Technical Guide on the Physicochemical Characteristics of **4-Amino-2-(methylthio)pyrimidine-5-carboxamide**

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of **4-Amino-2-(methylthio)pyrimidine-5-carboxamide**. This pyrimidine derivative is a key intermediate in the synthesis of various biologically active molecules, particularly in the fields of pharmaceutical and agricultural chemistry.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data and methodologies to support further research and application.

Physicochemical Characteristics

4-Amino-2-(methylthio)pyrimidine-5-carboxamide, with the CAS number 89533-28-8, is a heterocyclic compound. Its fundamental properties are summarized in the table below. The compound typically appears as a solid.[2]

Table 1: Physicochemical Properties of **4-Amino-2-(methylthio)pyrimidine-5-carboxamide**

Property	Value	Source
Molecular Formula	C ₆ H ₈ N ₄ OS	[2]
Molecular Weight	184.22 g/mol	[3]
Melting Point	250°C (decomposition)	
Boiling Point	421.2°C at 760 mmHg	
Density	1.45 g/cm ³	[3]
Flash Point	208.5°C	[3]
Refractive Index	1.664	[3]
XLogP3	1.16110	[3]
Physical Form	Solid	[2]
Purity	Typically ≥95%	[2]

Experimental Protocols

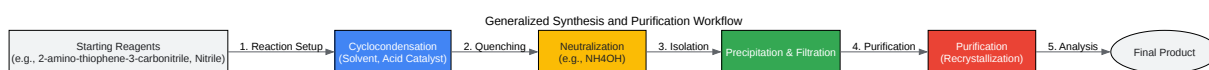
While specific, detailed experimental protocols for the synthesis of **4-Amino-2-(methylthio)pyrimidine-5-carboxamide** are not extensively published in the provided search results, general methodologies for the synthesis of structurally related thieno[2,3-d]pyrimidines can be adapted. These syntheses often involve the cyclocondensation of a substituted aminothiophene with a nitrile in an acidic medium.[4]

A plausible synthetic approach for related compounds involves the following general steps:

- Preparation of a 2-amino-thiophene-3-carbonitrile precursor: This is often achieved through a Gewald reaction.[5]
- Cyclization: The 2-amino-thiophene-3-carbonitrile is reacted with a suitable nitrile in the presence of dry hydrogen chloride gas.[4][5] The reaction is typically carried out in a solvent like dioxane.[4][5]
- Work-up and Purification: The reaction mixture is often poured onto ice and neutralized with a base, such as 10% ammonium hydroxide, to induce precipitation.[5] The resulting solid is

then filtered, washed with water, and dried.[5] Recrystallization from solvents like methanol, acetonitrile, or benzene may be employed for further purification.[5]

The following diagram illustrates a generalized workflow for the synthesis and purification of such heterocyclic compounds.



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Caption: Generalized workflow for the synthesis and purification of pyrimidine derivatives.

Biological Context and Potential Applications

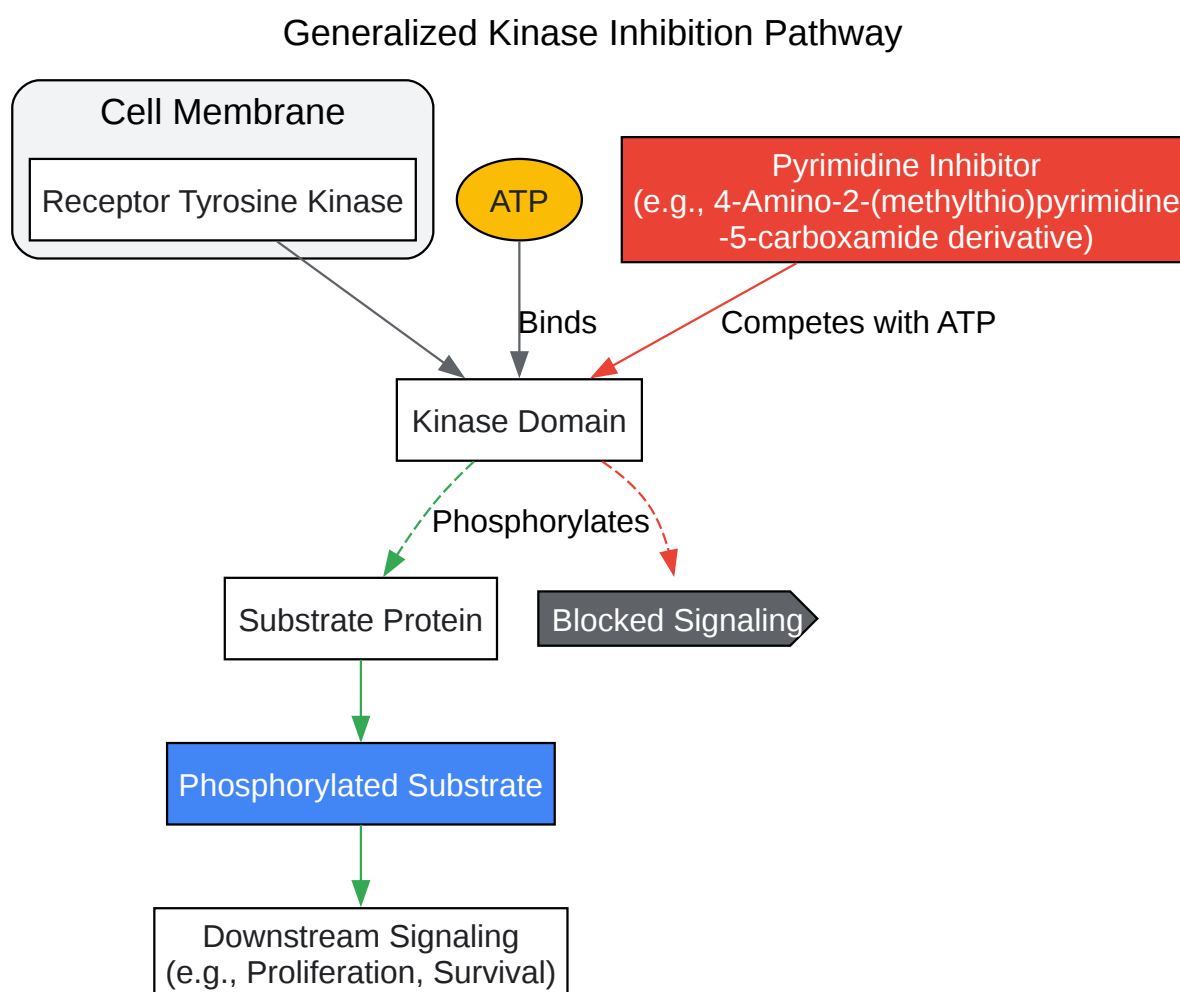
4-Amino-2-(methylthio)pyrimidine-5-carboxamide serves as a crucial building block in medicinal chemistry.[1] The pyrimidine scaffold is a core structure in numerous biologically active compounds. Thienopyrimidines, which are structurally related, are known purine bioisosteres and exhibit a wide range of biological activities.[4]

Derivatives of pyrimidine-5-carboxamide have been investigated for various therapeutic applications:

- **Anticancer Agents:** Thieno[2,3-d]pyrimidine derivatives have been shown to possess cytotoxic effects through mechanisms such as the inhibition of thymidylate synthase and various tyrosine kinase receptors.[4][6]
- **Enzyme Inhibition:** Some pyrimidine-5-carboxamide compounds have been identified as inhibitors of nicotinamide N-methyltransferase (NNMT), a potential therapeutic target for type 2 diabetes and other metabolic disorders.[7]
- **STAT6 Inhibition:** Certain 2-aminopyrimidine-5-carboxamide derivatives have demonstrated potent inhibition of STAT6, a key protein in T-helper cell 2 differentiation, suggesting their potential as therapeutic agents for allergic conditions like asthma.[8]

- Fungicidal Activity: Carboxamide derivatives containing a pyrimidine moiety have been synthesized and evaluated for their fungicidal properties.[9][10]

The potential mechanism of action for many pyrimidine-based inhibitors involves their interaction with the ATP-binding site of kinases or other enzymes. The general inhibitory action is depicted in the following signaling pathway diagram.



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Caption: Generalized pathway of kinase inhibition by a competitive inhibitor.

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- To cite this document: BenchChem. [Physicochemical characteristics of 4-Amino-2-(methylthio)pyrimidine-5-carboxamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267503#physicochemical-characteristics-of-4-amino-2-methylthio-pyrimidine-5-carboxamide]

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